molecular formula C15H23B B1280167 1-Bromo-4-nonylbenzene CAS No. 51554-94-0

1-Bromo-4-nonylbenzene

Cat. No.: B1280167
CAS No.: 51554-94-0
M. Wt: 283.25 g/mol
InChI Key: LVCWOFRWEVUMNY-UHFFFAOYSA-N
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Description

1-Bromo-4-nonylbenzene is a chemical compound with the molecular formula C15H23Br. It is a colorless to almost colorless liquid at room temperature. This compound is widely used in various applications such as surfactants, lubricants, and intermediates in the synthesis of other chemicals.

Scientific Research Applications

1-Bromo-4-nonylbenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological membranes and lipid interactions.

    Medicine: Research into its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is employed in the production of surfactants and lubricants

Safety and Hazards

1-Bromo-4-nonylbenzene is associated with some safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin, it should be washed off with plenty of soap and water . If eye irritation persists, medical advice or attention should be sought .

Mechanism of Action

Mode of Action

Brominated benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-Bromo-4-nonylbenzene . These factors could include temperature, pH, presence of other chemicals, and specific conditions within a biological system.

Biochemical Analysis

Biochemical Properties

1-Bromo-4-nonylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted benzene derivatives . The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different organic products

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation . For instance, the bromine atom in this compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity . Additionally, the compound’s interaction with DNA or RNA may result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and systemic function . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including tissue damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may interact with cellular components, potentially leading to oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to specific proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins

Preparation Methods

1-Bromo-4-nonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods often involve the bromination of nonylbenzene using bromine or other brominating agents under controlled conditions .

Chemical Reactions Analysis

1-Bromo-4-nonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The nonyl chain can be oxidized under specific conditions to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form nonylbenzene by removing the bromine atom.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nonylbenzene, nonyl alcohol, and nonyl carboxylic acid .

Comparison with Similar Compounds

1-Bromo-4-nonylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain conditions.

    4-Bromononane: Lacks the aromatic ring, making it less versatile in electrophilic aromatic substitution reactions.

    4-Nonylphenol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a long nonyl chain and a bromine atom attached to an aromatic ring, providing a balance of hydrophobic and reactive properties.

Properties

IUPAC Name

1-bromo-4-nonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCWOFRWEVUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504086
Record name 1-Bromo-4-nonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-94-0
Record name 1-Bromo-4-nonylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51554-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-nonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-nonylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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